molecular formula C11H7Cl2NO3 B8449231 Methyl-5-(2',4'-dichlorophenyl)-4-isoxazolecarboxylate

Methyl-5-(2',4'-dichlorophenyl)-4-isoxazolecarboxylate

Cat. No. B8449231
M. Wt: 272.08 g/mol
InChI Key: LMWMRONAPFRVFC-UHFFFAOYSA-N
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Patent
US04243406

Procedure details

5-(2',4'-Dichlorophenyl)-4-isoxazolecarbonyl chloride (2.0 g.; 0.007 mol.) was covered with methanol and the solution was heated on a steam cone for 2 hours. The excess methanol was then removed under reduced pressure and the resulting residue was dissolved in hot pentane. The product crystallized from the pentane solution to yield methyl-5-(2',4'-dichlorophenyl)-4-isoxazolecarboxylate (1.2 g.; 63.1% yield) having a melting point of 83°-84° C. and the following analysis:
Name
5-(2',4'-Dichlorophenyl)-4-isoxazolecarbonyl chloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[O:13][N:12]=[CH:11][C:10]=1[C:14](Cl)=[O:15].[CH3:17][OH:18]>>[CH3:17][O:18][C:14]([C:10]1[CH:11]=[N:12][O:13][C:9]=1[C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])=[O:15]

Inputs

Step One
Name
5-(2',4'-Dichlorophenyl)-4-isoxazolecarbonyl chloride
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1=C(C=NO1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated on a steam cone for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess methanol was then removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in hot pentane
CUSTOM
Type
CUSTOM
Details
The product crystallized from the pentane solution

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=NOC1C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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